molecular formula C8H19NO2 B13593374 1-Amino-3-(tert-butoxy)-2-methylpropan-2-ol

1-Amino-3-(tert-butoxy)-2-methylpropan-2-ol

Cat. No.: B13593374
M. Wt: 161.24 g/mol
InChI Key: GYXQUKOXUFNHOQ-UHFFFAOYSA-N
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Description

1-Amino-3-(tert-butoxy)-2-methylpropan-2-ol is an organic compound characterized by the presence of an amino group, a tert-butoxy group, and a hydroxyl group attached to a branched carbon chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(tert-butoxy)-2-methylpropan-2-ol typically involves the reaction of tert-butyl alcohol with a suitable amine under controlled conditions. One common method is the reaction of tert-butyl alcohol with 2-methyl-2-amino-1-propanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(tert-butoxy)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) under controlled temperatures.

Major Products Formed:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary amine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-Amino-3-(tert-butoxy)-2-methylpropan-2-ol finds applications in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 1-Amino-3-(tert-butoxy)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the tert-butoxy group can influence the compound’s solubility and reactivity. These interactions can modulate various biochemical processes, making the compound valuable in research and therapeutic applications.

Comparison with Similar Compounds

    1-Amino-2-methylpropan-2-ol: Lacks the tert-butoxy group, resulting in different reactivity and solubility properties.

    2-Amino-3-methyl-1-butanol: Similar structure but with a different branching pattern, affecting its chemical behavior.

    1-Amino-3-(tert-butoxy)-2-propanol: Similar but with a different substitution pattern on the carbon chain.

Uniqueness: 1-Amino-3-(tert-butoxy)-2-methylpropan-2-ol is unique due to the presence of the tert-butoxy group, which imparts distinct steric and electronic effects. This makes the compound particularly useful in specific synthetic applications and research contexts.

Properties

Molecular Formula

C8H19NO2

Molecular Weight

161.24 g/mol

IUPAC Name

1-amino-2-methyl-3-[(2-methylpropan-2-yl)oxy]propan-2-ol

InChI

InChI=1S/C8H19NO2/c1-7(2,3)11-6-8(4,10)5-9/h10H,5-6,9H2,1-4H3

InChI Key

GYXQUKOXUFNHOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC(C)(CN)O

Origin of Product

United States

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